

Application Notes and Protocols: Functionalization of Eak16-II Fibrils with Bioactive Motifs

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Compound of Interest

Compound Name: *Eak16-II*

Cat. No.: *B12375766*

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Introduction

The self-assembling peptide **Eak16-II** (AEAEAKAKAEAEAKAK) is a promising biomaterial due to its ability to spontaneously form well-ordered nanofibrous scaffolds that mimic the native extracellular matrix (ECM).[1][2] These fibrils can serve as a versatile platform for tissue engineering and regenerative medicine.[3][4] To enhance their biological activity and direct specific cellular responses, **Eak16-II** fibrils can be functionalized with bioactive motifs. These short peptide sequences, derived from ECM proteins, can promote cell adhesion, proliferation, and differentiation.[5]

This document provides detailed protocols for the synthesis of **Eak16-II** and its functionalized variants, their self-assembly into fibrils, and the characterization of these nanostructures. Furthermore, it outlines methods for evaluating the cellular response to these functionalized biomaterials, providing a comprehensive guide for researchers in the field. Common bioactive motifs used for functionalization include RGD (arginine-glycine-aspartic acid) for promoting cell adhesion and IKVAV (isoleucine-lysine-valine-alanine-valine) for stimulating neural cell attachment and differentiation.

Data Presentation

Table 1: Physicochemical Properties of Eak16-II and Functionalized Fibrils

Peptide Sequence	Fibril Diameter (nm)	β -Sheet Content (%)	Storage Modulus (G') (Pa)
Eak16-II	5 - 30	~95	70 - 400
d-RADA16-RGD	5 - 30	>90	100 - 300
RADA16-IKVAV	Not specified	Not specified	Similar to brain tissue

Note: Data is compiled from multiple sources and may vary depending on the specific experimental conditions.

Table 2: Cellular Responses to Functionalized Eak16-II Fibrils

Cell Type	Bioactive Motif	Observed Effect	Quantitative Measure
Neural Stem Cells (NSCs)	IKVAV	Enhanced survival and neuronal differentiation, reduced astrocyte formation.	Increased expression of neuronal markers (e.g., MAP2, synapsin 1).
Human Dermal Fibroblasts	RGD	Promoted cell spreading with organized actin stress fibers.	Inhibition of attachment by anti- α v integrin antibody.
MC3T3-E1 (pre-osteoblast)	RGD	Promoted adhesion, proliferation, and differentiation.	Not specified
Human Umbilical Vein Endothelial Cells (HUVECs) & Mesenchymal Stem Cells (MSCs)	YIGSR	Significantly induced vasculogenesis in co-culture.	Increased expression of PECAM-1, vWF, and VE-cadherin.

Experimental Protocols

Protocol 1: Synthesis of Eak16-II and Bioactive Motif-Extended Peptides

This protocol describes the synthesis of **Eak16-II** and its functionalized variants using standard Fmoc solid-phase peptide synthesis (SPPS).

Materials:

- Fmoc-protected amino acids
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)

- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- Oxyma Pure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Diethyl ether
- HPLC grade water and acetonitrile

Equipment:

- Automated or manual peptide synthesizer
- Lyophilizer
- High-Performance Liquid Chromatography (HPLC) system
- Mass spectrometer

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
- Amino Acid Coupling:
 - Dissolve the Fmoc-protected amino acid in DMF.
 - Add DIC and Oxyma Pure as activating agents.

- Add the activated amino acid solution to the resin and allow it to react for 2 hours.
- Wash the resin with DMF.
- Repeat: Repeat steps 2 and 3 for each amino acid in the **Eak16-II** sequence (AEAEAKAKAEAEAKAK). For functionalized peptides, continue adding the amino acids of the bioactive motif (e.g., RGD or IKVAV) to the N-terminus of the **Eak16-II** sequence.
- Cleavage and Deprotection:
 - Wash the resin with DCM.
 - Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification:
 - Precipitate the peptide in cold diethyl ether.
 - Centrifuge to collect the peptide pellet.
 - Wash the pellet with cold diethyl ether.
 - Lyophilize the crude peptide.
 - Purify the peptide using reverse-phase HPLC.
- Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Protocol 2: Preparation and Self-Assembly of Eak16-II Fibrils

This protocol details the self-assembly of **Eak16-II** peptides into nanofibrils.

Materials:

- Lyophilized **Eak16-II** or functionalized **Eak16-II** peptide
- Sterile, deionized water

- Phosphate-buffered saline (PBS), pH 7.4
- Vortex mixer
- Sonicator

Procedure:

- Peptide Solution Preparation: Dissolve the lyophilized peptide in sterile, deionized water to a final concentration of 1-10 mg/mL.
- Sonication: Sonicate the solution for 30 minutes to ensure complete dissolution.
- Self-Assembly Induction:
 - Induce self-assembly by adding an equal volume of PBS (2X concentration) to the peptide solution.
 - Alternatively, for cell culture applications, the peptide solution can be mixed with cell culture medium to induce gelation.
- Incubation: Incubate the solution at room temperature for at least 1 hour to allow for fibril formation. Gelation should be observable.

Protocol 3: Characterization of Eak16-II Fibrils

A. Atomic Force Microscopy (AFM)

Procedure:

- Dilute the fibril solution with deionized water.
- Deposit a small drop of the diluted solution onto a freshly cleaved mica surface.
- Allow the sample to adsorb for 1-2 minutes.
- Gently rinse the mica surface with deionized water to remove unadsorbed material.
- Dry the sample under a gentle stream of nitrogen.

- Image the sample using an AFM in tapping mode.

B. Circular Dichroism (CD) Spectroscopy

Procedure:

- Prepare a dilute solution of the peptide fibrils (e.g., 0.1 mg/mL) in PBS.
- Use a quartz cuvette with a 1 mm path length.
- Record CD spectra from 190 to 260 nm at room temperature.
- A characteristic β -sheet spectrum will show a minimum around 218 nm and a maximum around 195 nm.

C. Rheology

Procedure:

- Place the hydrogel sample onto the rheometer plate.
- Perform frequency sweep tests to measure the storage (G') and loss (G'') moduli.
- A stable hydrogel will exhibit a G' value significantly higher than the G'' value across the frequency range.

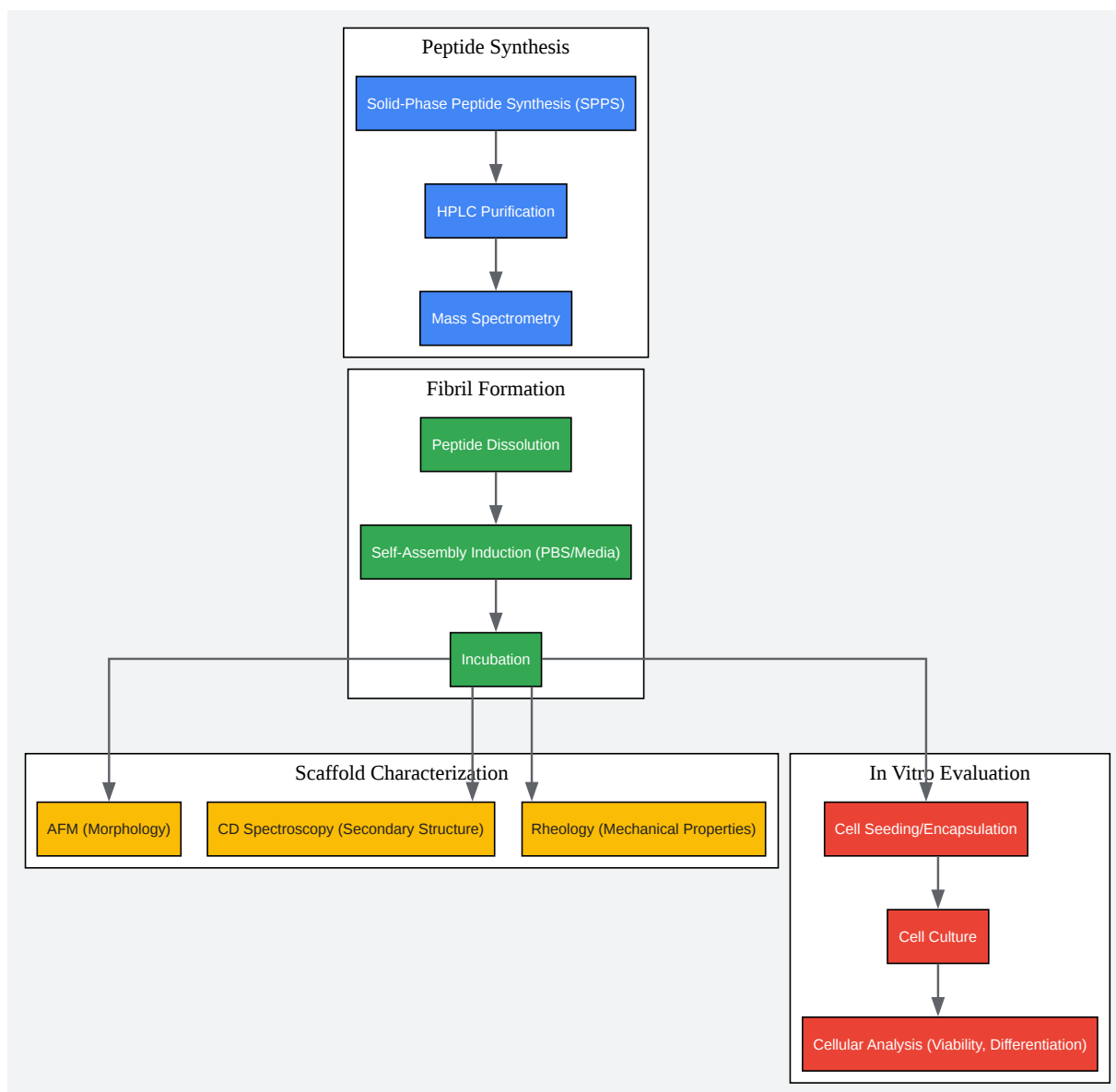
Protocol 4: In Vitro Cell Culture on Functionalized Eak16-II Fibrils

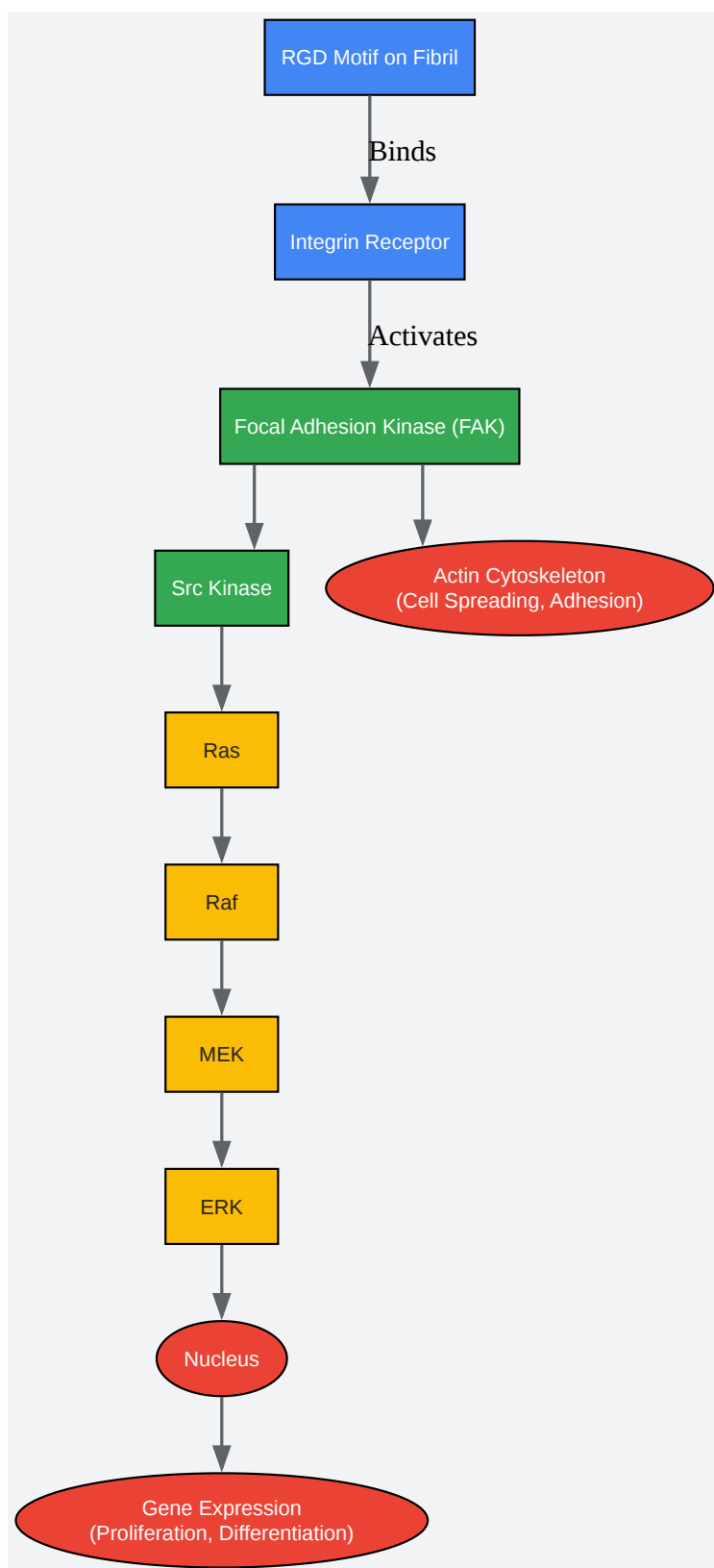
Procedure:

- Scaffold Preparation: Prepare the functionalized **Eak16-II** hydrogel in a sterile cell culture plate.
- Cell Seeding: Seed the desired cells (e.g., NSCs, fibroblasts) on top of or encapsulated within the hydrogel at a suitable density.

- Cell Culture: Culture the cells under standard conditions (37°C, 5% CO₂), changing the medium every 2-3 days.
- Cell Viability Assay (e.g., MTT Assay):
 - At desired time points, add MTT solution to the cell cultures.
 - Incubate for 4 hours.
 - Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
- Immunocytochemistry:
 - Fix the cells with 4% paraformaldehyde.
 - Permeabilize the cells with 0.1% Triton X-100.
 - Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
 - Incubate with primary antibodies against markers of interest (e.g., MAP2 for neurons, GFAP for astrocytes).
 - Incubate with fluorescently labeled secondary antibodies.
 - Image using a fluorescence microscope.

Mandatory Visualizations





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